molecular formula C10H21O4P B8358520 Dimethyl 2-Oxo-3-methylheptylphosphonate CAS No. 41162-20-3

Dimethyl 2-Oxo-3-methylheptylphosphonate

Cat. No.: B8358520
CAS No.: 41162-20-3
M. Wt: 236.24 g/mol
InChI Key: RYCSYYMZXSIBJI-UHFFFAOYSA-N
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Description

Dimethyl 2-oxo-3-methylheptylphosphonate is a phosphonate ester characterized by a dimethyl phosphonate group (PO(OCH₃)₂) attached to a 2-oxo-3-methylheptyl chain. The compound’s structure features a ketone group at the second carbon and a methyl branch at the third carbon of a seven-carbon alkyl chain. Phosphonates like this are widely studied for their applications in organic synthesis, agrochemicals, and materials science due to their stability and reactivity. The following analysis compares its inferred properties with structurally related compounds documented in scientific reports.

Properties

CAS No.

41162-20-3

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-methylheptan-2-one

InChI

InChI=1S/C10H21O4P/c1-5-6-7-9(2)10(11)8-15(12,13-3)14-4/h9H,5-8H2,1-4H3

InChI Key

RYCSYYMZXSIBJI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compounds below share key features with dimethyl 2-oxo-3-methylheptylphosphonate, such as phosphonate/phosphoro backbones, alkyl chains, or substituents.

Table 1: Structural Comparison of this compound and Analogs
Compound Name Molecular Formula Substituents/Functional Groups Key Differences Reference
This compound (Target) C₁₀H₂₁O₄P Dimethyl phosphonate, 2-oxo, 3-methylheptyl Reference compound for comparison N/A
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate C₉H₁₅F₂O₄P Dimethyl phosphonate, 2-oxo, 3,3-difluoro Fluoro substituents vs. methyl branch
O,O-Diheptyl methylphosphonothionate C₁₅H₃₃O₂PS Diheptyl thionate, methyl phosphonate Thionate (S) group vs. phosphonate (O)
Octyl ethylphosphonate C₁₀H₂₃O₃P Ethyl phosphonate, octyl chain Ethyl vs. methyl phosphonate, longer chain
Methyl 2-methylcyclohexyl methylphosphonate C₉H₁₉O₃P Cyclohexyl-methyl, methyl phosphonate Cyclic vs. linear alkyl chain
O-Cyclohexylmethyl methylphosphonofluoridate C₈H₁₆FO₂P Fluoridate group, cyclohexylmethyl Fluoridate (F) vs. phosphonate, cyclic

Key Differences and Implications

(a) Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
  • Substituents : The 3,3-difluoro group introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity at the 2-oxo position compared to the 3-methyl branch in the target compound.
  • Applications : Fluorinated phosphonates are often used in medicinal chemistry for metabolic stability. The target’s methyl branch may instead favor lipophilicity, influencing agrochemical applications.
(b) O,O-Diheptyl methylphosphonothionate
  • Functional Group : The thionate (P=S) group increases resistance to hydrolysis compared to phosphonates (P=O), making it more stable in biological environments.
  • Chain Length : The diheptyl chains may improve membrane permeability but reduce solubility compared to the target’s shorter chain.
(c) Octyl ethylphosphonate
  • Phosphonate Substitution : The ethyl group on phosphorus may slightly alter steric hindrance and reactivity compared to dimethyl groups.
  • Chain Length : The octyl chain could enhance hydrophobic interactions in material coatings or surfactants.
(d) Methyl 2-methylcyclohexyl methylphosphonate
(e) O-Cyclohexylmethyl methylphosphonofluoridate
  • Fluoridate Group : The P-F bond is highly reactive, enabling nucleophilic substitution reactions, unlike the stable P-O bond in phosphonates.

Research Findings and Gaps

  • Synthetic Routes : Methyl and ethyl phosphonates are typically synthesized via Michaelis-Arbuzov or nucleophilic substitution reactions. The target’s 3-methyl-2-oxo chain may require specialized keto-phosphonation methods.
  • Environmental Impact : Compounds like dimethyl sulfide derivatives (unrelated structurally but mentioned in evidence) highlight the role of phosphonates in aerosol chemistry, though this is speculative for the target .

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